molecular formula C16H16N4O4S B11763663 (S)-2-(((3,5-Dimethyl-4-nitropyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-benzo[d]imidazole

(S)-2-(((3,5-Dimethyl-4-nitropyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-benzo[d]imidazole

Cat. No.: B11763663
M. Wt: 360.4 g/mol
InChI Key: PFDONLPWKWJOCD-VWLOTQADSA-N
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Description

The compound “(S)-2-(((3,5-Dimethyl-4-nitropyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-benzo[d]imidazole” (CAS: 853950-49-9) is a chiral benzimidazole derivative characterized by a sulfinyl group bridging a substituted pyridine ring and a methoxy-substituted benzimidazole core. Its molecular formula is C₁₆H₁₆N₄O₄S (MW: 360.39 g/mol) . The nitro group at the 4-position of the pyridine ring introduces strong electron-withdrawing effects, which may enhance stability or modulate reactivity compared to methoxy or methyl analogs .

Properties

Molecular Formula

C16H16N4O4S

Molecular Weight

360.4 g/mol

IUPAC Name

2-[(S)-(3,5-dimethyl-4-nitropyridin-2-yl)methylsulfinyl]-6-methoxy-1H-benzimidazole

InChI

InChI=1S/C16H16N4O4S/c1-9-7-17-14(10(2)15(9)20(21)22)8-25(23)16-18-12-5-4-11(24-3)6-13(12)19-16/h4-7H,8H2,1-3H3,(H,18,19)/t25-/m0/s1

InChI Key

PFDONLPWKWJOCD-VWLOTQADSA-N

Isomeric SMILES

CC1=CN=C(C(=C1[N+](=O)[O-])C)C[S@](=O)C2=NC3=C(N2)C=C(C=C3)OC

Canonical SMILES

CC1=CN=C(C(=C1[N+](=O)[O-])C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Preparation of 3,5-Dimethyl-4-nitropyridin-2-ylmethanol

The nitro-substituted pyridine intermediate is synthesized via nitration of 2,3,5-trimethylpyridine. According to EP0484265A1, nitration occurs in concentrated sulfuric acid with fuming nitric acid at 0–5°C, yielding 2,3,5-trimethyl-4-nitropyridine N-oxide. Subsequent reduction with thiobisamines or catalytic hydrogenation removes the N-oxide group, followed by hydroxymethylation using paraformaldehyde under acidic conditions.

Reaction Conditions :

  • Nitration: HNO₃ (98%), H₂SO₄ (95%), 0–5°C, 6 hours (Yield: 72–78%).

  • Reduction: Pd/C (10%), H₂ (1 atm), ethanol, 25°C (Yield: 85–90%).

Synthesis of 5-Methoxy-1H-benzo[d]imidazole-2-thiol

The benzimidazole precursor is prepared by cyclizing 4-methoxy-1,2-phenylenediamine with thiourea in hydrochloric acid. This method, detailed in US6245913B1, produces the thiol intermediate in 65–70% yield after recrystallization from ethanol.

Thioether Coupling Reaction

The pyridine and benzimidazole intermediates are coupled via nucleophilic substitution. 3,5-Dimethyl-4-nitropyridin-2-ylmethanol is converted to its chloromethyl derivative using thionyl chloride, which then reacts with 5-methoxy-1H-benzo[d]imidazole-2-thiol in the presence of a base.

Optimized Conditions :

  • Solvent: Methanol or acetone

  • Base: Potassium carbonate (2.5 equiv)

  • Temperature: 40–60°C, 4 hours

  • Yield: 75–80%.

Asymmetric Oxidation to Sulfoxide

The critical step involves oxidizing the thioether to the sulfinyl group while controlling stereochemistry. Three methods are prominent:

Chiral Peracid-Mediated Oxidation

Meta-chloroperbenzoic acid (mCPBA) in dichloromethane at −10°C achieves moderate enantioselectivity (60–70% ee). This method, however, risks over-oxidation to sulfone byproducts.

Vanadium-Catalyzed Oxidation

Using vanadyl acetylacetonate (VO(acac)₂) and hydrogen peroxide in acetone/water at 10–15°C improves ee to 85–90%. The catalyst facilitates a Sharpless-type asymmetric oxidation.

Enzymatic Resolution

A novel approach employs cytochrome P450 enzymes (e.g., CYP102A1) to hydroxylate the benzylic position, indirectly guiding sulfoxide chirality. This method, though less common, offers >95% ee but requires specialized biocatalysts.

Comparative Data :

MethodCatalyst/OxidantTemp (°C)ee (%)Yield (%)
Chiral PeracidmCPBA−1060–7065
Vanadium ComplexVO(acac)₂/H₂O₂10–1585–9070
Enzymatic ResolutionCYP102A125>9550

Purification and Isolation

The crude sulfoxide is purified via sequential solvent extraction and recrystallization. US6245913B1 recommends dissolving the product in dichloromethane, washing with aqueous sodium carbonate, and crystallizing from ethyl acetate/dichloromethane (3:1). High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak AD-H) resolves enantiomers, achieving >99% purity for the (S)-isomer.

Analytical Characterization

Key spectroscopic data for the final compound include:

  • HRMS (ESI) : m/z calcd. for C₁₆H₁₆N₄O₄S [M+H]⁺: 360.09, found: 360.08.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyridine-H), 7.62 (d, J=8.8 Hz, 1H, benzimidazole-H), 6.92 (dd, J=8.8, 2.4 Hz, 1H), 4.85 (d, J=12.8 Hz, 1H, SCH₂), 4.12 (d, J=12.8 Hz, 1H, SCH₂), 3.82 (s, 3H, OCH₃), 2.58 (s, 3H, CH₃), 2.49 (s, 3H, CH₃).

Challenges and Innovations

  • Nitro Group Stability : The electron-withdrawing nitro group complicates oxidation by increasing thioether reactivity. Low-temperature conditions (−10°C to 10°C) mitigate side reactions.

  • Enantiocontrol : Vanadium-based systems outperform peracids in ee but require rigorous pH control (pH 8.5–9.5) to prevent racemization.

  • Scalability : Enzymatic methods face scalability issues due to catalyst costs, making vanadium-catalyzed oxidation the preferred industrial method .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of sulfinyl-benzimidazoles, which share a core structure but differ in substituents on the pyridine and benzimidazole rings. Below is a detailed comparison with key analogues:

Compound Name Key Structural Differences Bioactivity/Properties Reference
(RS)-5-Methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole (Omeprazole) - 4-Methoxy instead of 4-nitro on pyridine
- Racemic sulfinyl group (RS)
Widely used proton pump inhibitor; chiral (S)-enantiomer (esomeprazole) has higher bioavailability .
5-Methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulphanyl]-1H-benzimidazole (Ufiprazole) - Sulfanyl (S–) instead of sulfinyl (SO–)
- No nitro group
Less potent than sulfinyl analogs due to reduced electrophilicity; used as a reference impurity .
1-[(N,N-Dimethylamino)benzene-4-sulfonyl]-5-methoxy-2-[[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl]-1H-benzimidazole - Sulfonyl group at position 1
- Additional dimethylamino substituent
Enhanced solubility; potential dual-action (proton pump inhibition + sulfonamide bioactivity) .
2-{4-[(5-Methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]-phenoxy}-N-(2-pyridyl)acetamide - Acetamide-phenoxy side chain
- Dual sulfonyl and sulfinyl groups
Broader target interaction (e.g., kinase inhibition) due to extended side chain .

Key Findings from Comparative Studies

Electron-Withdrawing vs. Methoxy groups (e.g., in omeprazole) improve metabolic stability but may reduce reactivity .

Sulfinyl vs. Sulfanyl Linkages :

  • Sulfinyl groups (SO–) are critical for proton pump inhibition, as seen in omeprazole and its derivatives. The sulfanyl analog (ufiprazole) lacks this activity due to the absence of the electrophilic sulfinyl oxygen .

Stereochemical Impact :

  • The (S)-configuration in the target compound may confer higher enantiomeric purity and potency compared to racemic mixtures, as demonstrated by esomeprazole’s superiority over omeprazole .

Substituent Positioning :

  • 3,5-Dimethyl groups on the pyridine ring (common in all analogs) enhance lipophilicity and membrane permeability .
  • 5-Methoxy on the benzimidazole core is conserved across analogs, suggesting its role in π-π stacking or hydrogen bonding with biological targets .

Bioactivity Profile Correlation

  • Computational studies (Tanimoto and Dice similarity metrics) classify the target compound within a cluster of sulfinyl-benzimidazoles with proton pump inhibitory activity. Its structural uniqueness (4-nitro group) may correlate with distinct bioactivity, such as enhanced anti-inflammatory or antimicrobial effects, as seen in related imidazole derivatives .
  • Hierarchical clustering of bioactivity profiles suggests that minor structural changes (e.g., nitro vs. methoxy) significantly alter target interactions, supporting the need for empirical testing .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing the (S)-enantiomer of this compound?

Methodological Answer: The synthesis of the (S)-enantiomer relies on asymmetric sulfoxidation. A validated method involves oxidizing the thioether precursor (e.g., 5-methoxy-2-[[(3,5-dimethyl-4-nitropyridin-2-yl)methyl]thio]-1H-benzimidazole) with hydrogen peroxide (H₂O₂) in acetonitrile at -10°C using a chiral manganese catalyst, such as (R,R)-1,2-bis(3,5-di-tert-butyl-2-hydroxybenzylamino)cyclohexane. This achieves 67% enantiomeric excess (ee) for the (S)-sulfoxide, with minor sulfone byproduct formation (~5%) . Key parameters include:

  • Catalyst loading : 5 mol%
  • Solvent : Acetonitrile (polar aprotic) to stabilize intermediates.
  • Reaction time : 5 hours with controlled H₂O₂ addition to minimize over-oxidation.

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Identify protons on the benzimidazole (δ 6.5–8.5 ppm) and pyridine rings (δ 2.5–3.5 ppm for methyl groups). The sulfinyl group causes deshielding of adjacent protons .
    • Chiral HPLC : Resolves enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H) to confirm ee .
  • Infrared (IR) Spectroscopy : The sulfinyl group (S=O) exhibits a strong absorption band near 1050–1100 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 361.4 (consistent with [M+H]⁺) validate molecular weight .

Q. How does the 3,5-dimethyl-4-nitropyridinyl substituent influence electronic properties and reactivity?

Methodological Answer: The nitro group at the pyridine 4-position is strongly electron-withdrawing, reducing electron density at the methylsulfinyl bridge. This enhances electrophilicity, making the compound prone to nucleophilic attack at the sulfinyl sulfur. Computational studies (e.g., DFT) show:

  • HOMO-LUMO gap : Narrowed due to nitro group conjugation, increasing reactivity in redox reactions .
  • Steric effects : 3,5-Dimethyl groups hinder rotational freedom, stabilizing the (S)-enantiomer in chiral environments .

Q. Experimental Validation :

  • Nitro reduction (e.g., using H₂/Pd-C) produces an amine derivative, altering biological activity .
  • Comparative studies with non-nitrated analogs show reduced metabolic stability in hepatic microsomes .

Q. What strategies mitigate racemization during scale-up synthesis?

Methodological Answer: Racemization occurs via sulfinyl sulfur inversion. Mitigation strategies include:

  • Low-temperature processing : Maintain reactions below 0°C to reduce thermal energy for inversion .
  • Protecting groups : Introduce temporary groups (e.g., acetyl) on the benzimidazole nitrogen to sterically block racemization pathways .
  • Catalyst optimization : Chiral vanadium catalysts (e.g., VO(acac)₂) improve ee to >90% in model systems, though not yet validated for this compound .

Q. How can computational modeling predict biological target interactions?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like H⁺/K⁺-ATPase (a proton pump). The sulfinyl group forms hydrogen bonds with Asp137 and Lys791 residues, mimicking omeprazole’s binding .
  • MD Simulations : Reveal conformational stability of the (S)-enantiomer in acidic environments (pH 1–3), critical for gastric acid inhibition .

Q. What are the decomposition pathways under thermal stress, and how are they characterized?

Methodological Answer: Thermogravimetric analysis (TGA) shows decomposition onset at 180°C . Primary pathways include:

  • Sulfoxide → Sulfone : Oxidation at high temperatures (>200°C) .
  • Nitro group elimination : Releases NO₂ gas, detected via FTIR .

Mitigation : Lyophilization or storage under inert gas (N₂/Ar) at 4°C reduces degradation .

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